![molecular formula C23H20N2O4 B1311143 Fmoc-3-(3-pyridyl)-L-alanine CAS No. 175453-07-3](/img/structure/B1311143.png)
Fmoc-3-(3-pyridyl)-L-alanine
Overview
Description
“Fmoc-3-(3-pyridyl)-L-alanine” is an alanine derivative . It is also known as “N-Fmoc-3-(3-pyridyl)-L-alanine” and is used in chemical synthesis and peptide chemistry . It appears as a white to off-white crystalline powder .
Molecular Structure Analysis
The molecular formula of “Fmoc-3-(3-pyridyl)-L-alanine” is C23H20N2O4 . The InChI Key is JQLPMTXRCLXOJO-NRFANRHFSA-M .Physical And Chemical Properties Analysis
“Fmoc-3-(3-pyridyl)-L-alanine” is a white to off-white crystalline powder . It has a molecular weight of 388.4 . The compound’s density is 1.3±0.1 g/cm3 .Scientific Research Applications
Organic Synthesis Intermediate
Fmoc-3-(3-pyridyl)-L-alanine can serve as an intermediate in organic synthesis. This means it can be used in the production of other compounds in laboratory settings and industrial processes .
Medicinal Chemistry Research
In medicinal chemistry, Fmoc-3-(3-pyridyl)-L-alanine can be used in the development of new drugs. Its unique structure can be leveraged to design and synthesize novel therapeutic agents .
Peptide Synthesis
Fmoc-3-(3-pyridyl)-L-alanine can be used in the synthesis of peptides and polypeptides. For example, it can be used in the synthesis of liraglutide, a peptide used to treat type 2 diabetes mellitus . It can also be used in the synthesis of peptide-lipids, which have been shown to increase cellular permeability and metabolic stability .
Lipidated Peptides
Fmoc-3-(3-pyridyl)-L-alanine can be used to create lipidated peptides. These are peptides that have been modified with a lipid group, which can enhance their biological activity and stability .
Bioconjugation
Fmoc-3-(3-pyridyl)-L-alanine can be used in bioconjugation, a process that involves attaching a biological molecule to another molecule. This can be useful in various fields, including drug delivery and biomarker research .
Solid-Phase Peptide Synthesis
Fmoc-3-(3-pyridyl)-L-alanine can be used in solid-phase peptide synthesis (SPPS), a method used to produce peptides and proteins. It’s particularly useful in SPPS because it can be attached to a solid support, allowing for the stepwise construction of a peptide chain .
Safety and Hazards
Mechanism of Action
Target of Action
Fmoc-3-(3-pyridyl)-L-alanine, also known as FMOC-3-PAL-OH, is a complex organic compound used in peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein.
Mode of Action
FMOC-3-PAL-OH interacts with its targets (amino acids) through a process known as Fmoc solid-phase peptide synthesis . In this process, the compound binds to the amino group of the amino acid, protecting it from reacting prematurely during the synthesis process. Once the peptide chain is formed, the Fmoc group is removed, allowing the amino group to participate in further reactions.
Action Environment
The action, efficacy, and stability of FMOC-3-PAL-OH can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C to maintain its stability . Furthermore, the pH of the environment can affect its reactivity during peptide synthesis. The compound is also sensitive to moisture and should be kept in a dry environment.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLPMTXRCLXOJO-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3-(3-pyridyl)-L-alanine | |
CAS RN |
175453-07-3 | |
Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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